CBB1007

Description

Properties

IUPAC Name |

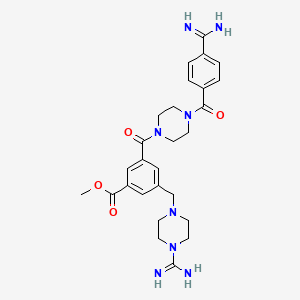

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVRETRIDAQSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104834 | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379573-92-8 | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CBB1007 on LSD1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of CBB1007, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound competitively inhibits LSD1, leading to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. This inhibition of LSD1's demethylase activity triggers the expression of differentiation-related genes, promoting the differentiation of pluripotent stem cells and inhibiting the growth of certain cancer cells. This document details the biochemical and cellular effects of this compound, provides structured quantitative data, outlines detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). The demethylation of H3K4 is generally associated with transcriptional repression. LSD1 is a key component of several corepressor complexes, including the CoREST and NuRD complexes, which are essential for maintaining gene silencing and controlling cell fate decisions. In embryonic stem cells (ESCs), LSD1 is crucial for suppressing developmental genes to maintain pluripotency. Dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor of LSD1. It acts as a reversible and selective inhibitor, offering a valuable tool for studying the biological functions of LSD1 and as a potential therapeutic agent.

Biochemical and Cellular Activity of this compound

This compound exerts its effects by directly inhibiting the enzymatic activity of LSD1. This leads to a cascade of cellular events, primarily related to the alteration of gene expression patterns.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Notes |

| Human LSD1 | 5.27 µM[1][2][3] | Reversible and substrate-competitive inhibitor. |

| LSD2 | No effect reported[1][2][3] | Demonstrates selectivity for LSD1 over LSD2. |

| JARID1A | No effect reported[1][2][3] | Demonstrates selectivity against the JARID family of demethylases. |

Table 2: Cellular Effects of this compound

| Cell Line | Concentration Range | Incubation Time | Observed Effect |

| F9 (mouse embryonic carcinoma) | 0-100 µM | 30 hours | Inhibition of cell growth.[1][2] |

| F9 | 0.5-20 µM | 24 hours | Activation of CHRM4 and SCN3A gene expression.[1][2] |

| Human Embryonic Stem Cells (hESCs) | 5-20 µM | 14 days | Increased lipid droplet formation during adipogenesis.[1][2] |

| hESCs | 5-20 µM | 14 days | Increased H3K4me2 levels.[1][2][4] |

| hESCs | 5-20 µM | 14 days | Upregulation of adipocyte marker genes PPARγ-2 and C/EBPα.[1][2] |

Mechanism of Action: Signaling Pathway

This compound's mechanism of action is centered on its ability to inhibit LSD1 within the context of the NuRD (Nucleosome Remodeling and Deacetylation) complex. In pluripotent stem cells, the core transcription factors OCT4, SOX2, and NANOG maintain the pluripotent state by activating genes associated with self-renewal and repressing genes that promote differentiation. LSD1, as part of the NuRD complex, is recruited to the promoters of developmental genes where it demethylates H3K4me1/2, leading to their transcriptional repression and thereby maintaining pluripotency.

By inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2 at these developmental gene promoters. The resulting increase in H3K4 methylation leads to a more open chromatin state, facilitating the transcription of genes that drive differentiation. This process is essential for the decommissioning of enhancers associated with the pluripotency program, allowing the cells to exit the self-renewing state and commit to a specific lineage.

Caption: this compound inhibits the LSD1-NuRD complex, leading to increased H3K4 methylation and expression of developmental genes, thus promoting differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

References

An In-depth Technical Guide to CBB1007: A Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CBB1007, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for essential assays are also provided to facilitate further research and development.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor of the flavin-dependent monoamine oxidase, LSD1.

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | Methyl 3-((4-(4-carbamimidoylbenzoyl)piperazin-1-yl)methyl)-5-(4-(methoxycarbonyl)benzoyl)benzoate |

| CAS Number | 1379573-92-8 |

| Molecular Formula | C27H34N8O4 |

| Molecular Weight | 534.61 g/mol |

| SMILES | COC(=O)c1cc(CN2CCN(C(=O)c3ccc(cc3)C(=N)N)CC2)cc(c1)C(=O)c1ccc(cc1)C(=O)OC |

| IC50 (Human LSD1) | 5.27 µM[1] |

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of LSD1, an enzyme crucial for epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).

By inhibiting LSD1, this compound blocks the demethylation of mono- and di-methylated H3K4 (H3K4Me1 and H3K4Me2)[1]. This leads to an accumulation of these methylation marks, which are generally associated with active gene transcription. Consequently, the expression of genes previously silenced by LSD1 is induced. This mechanism underlies the ability of this compound to promote cellular differentiation, particularly in pluripotent cells[1].

The inhibition of LSD1 by this compound has been shown to impact several key signaling pathways implicated in cell growth, proliferation, and differentiation.

LSD1-Mediated Gene Repression and its Inhibition by this compound

Caption: this compound inhibits LSD1, preventing H3K4 demethylation and gene repression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cellular assays.

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| F9 teratocarcinoma cells | Cell Growth | 0-100 µM (30 h) | Significant inhibition of cell growth | [1] |

| Human Embryonic Stem Cells (hESCs) | Adipogenic Differentiation | 5-20 µM (14 days) | Increased lipid droplet formation | [1] |

| F9 teratocarcinoma cells | Gene Expression | 0.5-20 µM (24 h) | Activation of CHRM4 and SCN3A gene expression | [1] |

Table 3: Effect of this compound on Protein Expression in hESCs (14 days)

| Protein | Concentration of this compound | Change in Expression | Reference |

| LSD1 | 5-20 µM | Decreased | [1] |

| Histone H3 | 5-20 µM | Decreased | [1] |

| H3K4me2 | 5-20 µM | Increased | [1][2] |

| PPARγ-2 | 5-20 µM | Upregulated | [1] |

| C/EBPα | 5-20 µM | Upregulated | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

LSD1 Histone Demethylase Activity/Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods for measuring LSD1 activity.[3][4][5]

Materials:

-

Purified recombinant LSD1 or nuclear extracts

-

Di-methylated histone H3-K4 substrate-coated microplate

-

Assay buffer

-

This compound (or other inhibitors)

-

Anti-methylated H3K4 antibody

-

Fluorescence-labeled secondary antibody

-

Fluorescence developer

-

Stop solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all buffers and antibody solutions as per the manufacturer's instructions. Prepare serial dilutions of this compound in assay buffer.

-

Enzyme Reaction:

-

To the substrate-coated wells, add assay buffer.

-

Add either purified LSD1 enzyme or nuclear extract to each well.

-

Add the desired concentration of this compound or vehicle control.

-

Incubate the plate at 37°C for 60-90 minutes to allow for the demethylation reaction.

-

-

Detection:

-

Wash the wells three times with wash buffer.

-

Add the primary antibody (anti-methylated H3K4) to each well and incubate at room temperature for 60 minutes.

-

Wash the wells three times with wash buffer.

-

Add the fluorescence-labeled secondary antibody and incubate at room temperature for 30 minutes in the dark.

-

Wash the wells four times with wash buffer.

-

Add the fluorescence developer and incubate for 5-10 minutes at room temperature, protected from light.

-

Add stop solution.

-

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission).

-

Data Analysis: The fluorescence signal is inversely proportional to LSD1 activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Western Blotting for Histone Methylation

This protocol outlines the detection of changes in histone H3K4me2 levels following this compound treatment.[6][7][8]

Materials:

-

Cells treated with this compound or vehicle

-

RIPA buffer with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Adipogenic Differentiation of Human Embryonic Stem Cells (hESCs)

This protocol describes the induction of adipogenesis in hESCs in the presence of this compound.[9][10][11][12]

Materials:

-

Human embryonic stem cells (hESCs)

-

hESC culture medium

-

Adipogenic differentiation medium

-

This compound

-

Oil Red O staining solution

-

Microscopy equipment

Procedure:

-

Cell Culture: Culture hESCs under standard conditions to maintain pluripotency.

-

Induction of Differentiation:

-

Plate hESCs at an appropriate density for differentiation.

-

Replace the hESC medium with adipogenic differentiation medium.

-

Add this compound at the desired concentrations (e.g., 5, 10, 20 µM) or a vehicle control to the medium.

-

Culture the cells for 14-21 days, changing the medium with fresh this compound every 2-3 days.

-

-

Assessment of Adipogenesis (Oil Red O Staining):

-

After the differentiation period, wash the cells with PBS.

-

Fix the cells with 10% formalin for 30 minutes.

-

Wash with water and then with 60% isopropanol.

-

Allow the cells to air dry completely.

-

Add Oil Red O working solution and incubate for 15-30 minutes to stain the lipid droplets.

-

Wash with water.

-

-

Analysis: Visualize and quantify the formation of lipid-rich vacuoles, indicative of adipocyte differentiation, using light microscopy.

Conclusion

This compound is a valuable research tool for investigating the role of LSD1 in various biological processes. Its ability to selectively inhibit LSD1 and modulate histone methylation provides a powerful approach to understanding the epigenetic regulation of gene expression, cell differentiation, and its potential implications in oncology and regenerative medicine. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting LSD1 with this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. epigentek.com [epigentek.com]

- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epigentek.com [epigentek.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Adipogenic Differentiation from Human Embryonic Stem Cells Through Formation of Embryoid Bodies [pubmed.ncbi.nlm.nih.gov]

- 10. erepo.uef.fi [erepo.uef.fi]

- 11. Adipogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]

- 12. ixcellsbiotech.com [ixcellsbiotech.com]

CBB1007: A Technical Guide to its Effects on Histone H3K4 Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and effects of CBB1007, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), on histone H3K4 methylation. The information presented herein is curated for professionals in research and drug development, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Executive Summary

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of the histone demethylase LSD1.[1][2] LSD1 specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1 and H3K4me2), marks generally associated with active or poised gene transcription. By inhibiting LSD1, this compound leads to an increase in the global levels of H3K4me1 and H3K4me2, thereby influencing gene expression. This guide provides a comprehensive overview of the biochemical properties of this compound, its effects on cellular processes such as adipogenesis and pluripotency, and detailed protocols for its experimental application.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

| Target | IC50 | Inhibitor Class | Notes | Reference |

| Human LSD1/KDM1A | 5.27 µM | Reversible, Selective | - | [1][2] |

| Compound | Selectivity Profile |

| This compound | Selective for LSD1 over LSD2 and JARID1A. No significant effect on H3K4me3 or H3K9me2 demethylation.[1][3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the demethylase activity of LSD1. This leads to an accumulation of H3K4me1 and H3K4me2 at the promoter and enhancer regions of target genes, which in turn modulates their transcription.

Effect on Adipogenesis

LSD1 is a key regulator of adipogenesis. By inhibiting LSD1, this compound promotes the differentiation of human embryonic stem cells (hESCs) into adipocytes. This is achieved through the upregulation of key adipogenic transcription factors.[1]

Effect on Pluripotency of Cancer Cells

LSD1 is essential for maintaining the pluripotent state of embryonic stem cells and certain cancer cells. Inhibition of LSD1 by this compound leads to the differentiation of pluripotent cancer cells and a reduction in their proliferation. This is associated with the upregulation of differentiation-related genes and downregulation of pluripotency factors.[1][4]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound.

In Vitro LSD1 Demethylase Activity Assay

This protocol is adapted from commercially available kits and published methods for measuring LSD1 activity.[2][5]

References

CBB1007 (CAS RN: 1379573-92-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on cellular processes. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound, also known as LSD1 Inhibitor III, is an amidino-guanidinium derivative with the following properties:

| Property | Value |

| CAS Number | 1379573-92-8 |

| Molecular Formula | C₂₇H₃₄N₈O₄ |

| Synonyms | LSD1 Inhibitor III, BHC110 Inhibitor III, KDM1 Inhibitor III, Methyl-3-(4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-((4-carbamimidoylpiperazin-1-yl)methyl)benzoate, 3TFA |

Mechanism of Action

This compound selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine (B10760008) residues on histone and non-histone proteins. A primary target of LSD1 is histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

The inhibitory action of this compound is reversible and competitive with the LSD1 substrate. By binding to the active site of LSD1, this compound prevents the demethylation of its target substrates. This leads to an increase in the levels of histone H3 lysine 4 dimethylation (H3K4me2).[1][2] H3K4 methylation is a key epigenetic mark associated with active gene transcription.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 3.1: In Vitro Inhibitory Activity

| Target | Assay | IC₅₀ | Reference |

| Human LSD1 (hLSD1) | Enzymatic Assay | 5.27 µM | [1][2] |

| LSD1-mediated H3K4Me2 demethylation | Cellular Assay | ≤ 5 µM | |

| LSD1-mediated H3K4Me demethylation | Cellular Assay | ≤ 5 µM |

Table 3.2: Cellular Activity

| Cell Line | Assay | Effect | Concentration | Duration | Reference |

| F9 (mouse embryonic carcinoma) | Cell Growth | Inhibition | 0-100 µM | 30 hours | [1][2] |

| F9 | Gene Expression | Activation of CHRM4 and SCN3A | 0.5-20 µM | 24 hours | [1] |

| Human Embryonic Stem Cells (hESCs) | Adipogenesis | Increased lipid droplet formation | 5-20 µM | 14 days | [1][2] |

| hESCs | Protein Levels | Reduced LSD1 and histone H3 | 5-20 µM | 14 days | [1][2] |

| hESCs | Histone Methylation | Increased H3K4me2 | 5-20 µM | 14 days | [1][2] |

| hESCs | Gene Expression | Upregulation of PPARγ-2 and C/EBPα | 5-20 µM | 14 days | [1][2] |

Table 3.3: Selectivity Profile

| Target | Effect | Note |

| LSD2 | No significant inhibition | Data suggests selectivity for LSD1. |

| JARID1A | No significant inhibition | Data suggests selectivity for LSD1. |

| H3K4Me3 demethylation | No effect | |

| H3K9Me2 demethylation | No effect | |

| Non-pluripotent cancer cells | Minimal growth arrest | IC₅₀ > 100 µM. |

| Normal somatic cells | Minimal effect | IC₅₀ > 100 µM. |

Signaling Pathway

LSD1 is a critical regulator of various signaling pathways implicated in cancer development and progression. By inhibiting LSD1, this compound can modulate these pathways. One of the key pathways influenced by LSD1 is the Wnt/β-catenin signaling pathway. LSD1 can activate this pathway by downregulating inhibitors such as DKK1. Inhibition of LSD1 by this compound is expected to suppress the Wnt/β-catenin pathway, leading to reduced cancer cell proliferation and survival.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating LSD1 inhibitors like this compound.

References

An In-depth Technical Guide on the Role of p300/CBP Coactivators in Gene Activation Studies

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide details the pivotal role of the homologous transcriptional coactivators p300 (also known as EP300 or E1A-associated p300 protein) and CREB-binding protein (CBP) in the activation of gene expression. These proteins are critical integrators of various signaling pathways, modulating chromatin structure and the recruitment of the transcriptional machinery.

Core Mechanism of Action: p300/CBP as Transcriptional Coactivators

The primary function of p300 and CBP in gene activation is their intrinsic histone acetyltransferase (HAT) activity. By acetylating histone proteins, particularly at lysine (B10760008) residues on the N-terminal tails, p300/CBP neutralizes the positive charge of the histones, thereby reducing their affinity for the negatively charged DNA. This "loosening" of the chromatin structure, from a condensed heterochromatin state to a more accessible euchromatin state, allows for the binding of transcription factors and the assembly of the pre-initiation complex (PIC).[1][2]

Furthermore, the acetylated histone tails can act as docking sites for other proteins containing bromodomains, which are specialized domains that recognize acetyl-lysine motifs. These recruited proteins often include additional chromatin remodeling complexes and components of the basal transcription machinery, further promoting gene transcription.[1]

p300/CBP coactivators do not bind to DNA directly in a sequence-specific manner. Instead, they are recruited to specific gene promoters and enhancers by interacting with a wide array of DNA-bound transcription factors.[3] This interaction is crucial for the activation of specific gene expression programs in response to various cellular signals.

Key Signaling Pathways Involving p300/CBP

p300/CBP are central nodes in numerous signaling pathways that control cell growth, differentiation, and metabolism. Their activity is modulated by these pathways, and in turn, they are essential for the transcriptional output of these signaling cascades.

The CREB Signaling Pathway

The cAMP Response Element-Binding protein (CREB) is a well-characterized transcription factor involved in learning, memory, and cell survival.[4][5] Upon activation by various signaling cascades, such as those involving cAMP and protein kinase A (PKA), CREB is phosphorylated at Serine 133. This phosphorylation event promotes the recruitment of p300/CBP. p300/CBP then acetylates histones at CREB target gene promoters, leading to their transcriptional activation.[5]

The Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. A key effector of this pathway is β-catenin. In the presence of a Wnt signal, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it associates with TCF/LEF family transcription factors. To activate target gene expression, the β-catenin/TCF/LEF complex recruits p300/CBP.[6] The HAT activity of p300/CBP is essential for the transcriptional activation of Wnt target genes, such as siamois and c-myc.[6]

Quantitative Data on p300/CBP-Mediated Gene Activation

The following tables present hypothetical quantitative data representative of typical results from experiments investigating the role of p300/CBP in gene activation.

Table 1: Luciferase Reporter Assay for CREB-Dependent Gene Expression

This experiment measures the activity of a luciferase reporter gene under the control of a promoter containing cAMP Response Elements (CREs). HEK293 cells are transfected with the reporter plasmid and treated with Forskolin (an activator of adenylyl cyclase) and a hypothetical p300/CBP inhibitor.

| Treatment Group | Luciferase Activity (Relative Light Units) | Fold Change vs. Control |

| Vehicle Control | 100 ± 12 | 1.0 |

| Forskolin (10 µM) | 1250 ± 85 | 12.5 |

| p300/CBP Inhibitor (1 µM) | 95 ± 10 | 0.95 |

| Forskolin + p300/CBP Inhibitor | 250 ± 20 | 2.5 |

Data are presented as mean ± standard deviation.

Table 2: Quantitative PCR (qPCR) Analysis of Wnt Target Gene Expression

This experiment quantifies the mRNA levels of a known Wnt target gene, Axin2, in response to Wnt3a stimulation in the presence or absence of a p300/CBP inhibitor.

| Treatment Group | Axin2 mRNA Level (Relative to GAPDH) | Fold Change vs. Control |

| Vehicle Control | 1.0 ± 0.1 | 1.0 |

| Wnt3a (100 ng/mL) | 8.2 ± 0.6 | 8.2 |

| p300/CBP Inhibitor (1 µM) | 0.9 ± 0.1 | 0.9 |

| Wnt3a + p300/CBP Inhibitor | 2.1 ± 0.2 | 2.1 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Luciferase Reporter Gene Assay

This protocol is designed to quantify the activity of a specific signaling pathway on a target promoter.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Luciferase reporter plasmid with a CRE-driven promoter

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well white, clear-bottom cell culture plates

-

Test compounds (e.g., Forskolin, p300/CBP inhibitor)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

-

Transfection: Transfect the cells with the CRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Treatment: Replace the medium with fresh medium containing the test compounds at the desired concentrations. Include a vehicle control group.

-

Incubation: Incubate for the desired treatment period (e.g., 6-24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate fold changes relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the in vivo association of p300/CBP with specific genomic regions (e.g., promoters or enhancers).

Materials:

-

Cells or tissue of interest

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific to p300 or CBP

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting specific genomic loci

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against p300/CBP overnight.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Quantify the amount of precipitated DNA at specific gene loci using quantitative PCR (qPCR) or perform sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

p300 and CBP are master regulators of gene expression, acting as crucial coactivators for a multitude of transcription factors and integrating signals from diverse cellular pathways. Their histone acetyltransferase activity is fundamental to chromatin remodeling and the activation of transcription. Understanding the mechanisms by which p300/CBP are recruited and regulated is essential for deciphering the complexities of gene expression in both normal physiology and disease states. The experimental approaches detailed in this guide provide a framework for investigating the functional roles of these vital coactivators in gene activation studies and for the development of therapeutic agents that target these pathways.

References

- 1. Enhancers are activated by p300/CBP activity-dependent PIC assembly, RNAPII recruitment, and pause release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Histone Modification in DNA Replication-Coupled Nucleosome Assembly and Cancer [mdpi.com]

- 3. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. The p300/CBP acetyltransferases function as transcriptional coactivators of β‐catenin in vertebrates | The EMBO Journal [link.springer.com]

Unraveling the Selectivity Profile of CBB1007: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This in-depth technical guide provides a comprehensive overview of the selectivity profile of CBB1007, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of human LSD1, an enzyme critically involved in transcriptional regulation through the demethylation of histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its role in various cancers has made it a compelling target for therapeutic development. This guide summarizes the known quantitative data on this compound's inhibitory activity, details relevant experimental methodologies, and visualizes its impact on key signaling pathways.

Data Presentation: Inhibitory Profile of this compound

The following table encapsulates the currently available quantitative data on the inhibitory activity of this compound against its primary target and other related enzymes. It is important to note that a comprehensive screen of this compound against a broad panel of kinases and other epigenetic modifiers is not publicly available at this time.

| Target | IC50 (µM) | Notes |

| Human LSD1 (KDM1A) | 5.27[1] | Reversible and substrate-competitive inhibition. |

| LSD2 (KDM1B) | Selective | This compound shows selectivity for LSD1 over LSD2, though a specific IC50 value is not reported.[1] |

| JARID1A (KDM5A) | Selective | This compound demonstrates selectivity for LSD1 over JARID1A, but a quantitative measure of inhibition is not specified.[1] |

This compound effectively blocks the demethylation of mono- and di-methylated H3K4 (H3K4Me1 and H3K4Me2) but does not affect the tri-methylated state (H3K4Me3) or di-methylated H3K9 (H3K9Me2)[1]. This specificity is crucial for its function as a molecular probe. Furthermore, this compound has been shown to preferentially inhibit the growth of pluripotent tumor cells over non-pluripotent cancer cells or normal somatic cells, with an IC50 greater than 100 µM for the latter[1].

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully disclosed in the public domain. However, based on standard methodologies for assessing LSD1 inhibitors, the following sections outline representative protocols for key experiments.

Biochemical Assay for LSD1 Inhibition

A common method to determine the in vitro potency of an LSD1 inhibitor is a biochemical assay that measures the enzymatic activity of purified LSD1.

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 can be detected using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Representative Protocol:

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme.

-

Dimethylated histone H3K4 peptide substrate.

-

Horseradish peroxidase (HRP).

-

Amplex Red reagent (or a similar HRP substrate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

This compound at various concentrations.

-

384-well microplate.

-

-

Procedure:

-

Prepare a reaction mixture containing LSD1 enzyme, HRP, and the H3K4 peptide substrate in the assay buffer.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add Amplex Red reagent to the wells.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assay for Histone Demethylation

To assess the effect of this compound on histone methylation within a cellular context, Western blotting is a standard technique.

Principle: Cells are treated with this compound, and the total histone proteins are extracted. Western blotting using antibodies specific to different histone methylation states (e.g., H3K4Me1, H3K4Me2) is then performed to quantify changes in their levels.

Representative Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line with known LSD1 expression) to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

-

-

Histone Extraction:

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Isolate the nuclear fraction and extract histone proteins using an acid extraction method.

-

-

Western Blotting:

-

Quantify the protein concentration of the histone extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for H3K4Me1, H3K4Me2, and a loading control (e.g., total Histone H3).

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in histone methylation.

-

Mandatory Visualizations

Experimental Workflow for this compound Selectivity Profiling

The following diagram illustrates a typical workflow for characterizing the selectivity of a novel compound like this compound.

LSD1-Mediated Signaling Pathway

LSD1 plays a crucial role in regulating gene expression, and its inhibition by this compound can impact multiple signaling pathways implicated in cancer. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and can be influenced by LSD1 activity.

References

The Impact of CBB1007 on Pluripotent Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of pluripotent stem cell (PSC) differentiation is paramount for the advancement of regenerative medicine, disease modeling, and drug discovery. Small molecules that modulate key signaling pathways offer a powerful tool for directing cell fate. This technical guide provides an in-depth analysis of CBB1007, a potent modulator of signaling pathways crucial for PSC differentiation. While specific public data on "this compound" is limited, this guide draws upon the extensive research on compounds with similar mechanisms of action, primarily focusing on the inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK-3) and its downstream effects on the Wnt/β-catenin signaling pathway. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms to equip researchers with the foundational knowledge to effectively utilize this compound or similar GSK-3 inhibitors in their PSC differentiation workflows.

Introduction to this compound and GSK-3 Inhibition in Pluripotent Stem Cells

Pluripotent stem cells, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), possess the remarkable ability to differentiate into all cell types of the three primary germ layers: endoderm, mesoderm, and ectoderm. The decision to self-renew or differentiate is governed by a complex network of signaling pathways. The Wnt/β-catenin pathway is a key regulator of these processes.[1][2]

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that acts as a negative regulator of the canonical Wnt signaling pathway.[3][4] In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3] Small molecule inhibitors of GSK-3, such as the well-characterized compound CHIR99021 and the selective GSK3α inhibitor BRD0705, prevent this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[3][5] In the nucleus, β-catenin associates with TCF/Lef transcription factors to activate the expression of target genes that promote pluripotency and direct differentiation towards specific lineages, particularly mesoderm and endoderm.[3]

This compound is understood to function as a GSK-3 inhibitor. Its application in PSC culture can therefore be leveraged to modulate cell fate decisions.

Quantitative Effects of GSK-3 Inhibition on Pluripotent Stem Cell Differentiation

The following tables summarize key quantitative data from studies utilizing GSK-3 inhibitors to direct PSC differentiation. This data provides a baseline for expected outcomes when using this compound.

Table 1: Efficiency of Definitive Endoderm Differentiation with GSK-3 Inhibition

| PSC Line | GSK-3 Inhibitor | Concentration (µM) | Duration (days) | Differentiation Efficiency (% SOX17+ cells) | Reference |

| hESCs | CHIR99021 | 3 | 1 | >80% | [6] |

| hiPSCs | CHIR99021 | 3 | 1 | >80% | [6] |

Table 2: Efficiency of Mesoderm Differentiation with GSK-3 Inhibition

| PSC Line | GSK-3 Inhibitor | Concentration (µM) | Duration (days) | Differentiation Efficiency (% BRACHYURY+ cells) | Reference |

| hPSCs | CHIR99021 | 10 | 2 | ~95% | [7] |

| hPSCs | CHIR99021 | 3 | 2 | >90% | [8] |

Table 3: Impact of GSK-3 Inhibition on Neural Differentiation

| PSC Line | GSK-3 Inhibitor | Effect on Neural Lineage | Observation | Reference |

| hNPCs | SB-216763, Kenpaullone | Promotes Neurogenesis | Increased differentiation into neurons without affecting cell survival. | [9] |

| hESCs | Not specified | Inhibition of GSK-3 can suppress ectodermal differentiation in some contexts. | Wnt/β-catenin activation can inhibit neural induction. | [10] |

Signaling Pathways Modulated by this compound

The primary mechanism of action for this compound is the inhibition of GSK-3, leading to the activation of the canonical Wnt/β-catenin signaling pathway.

Caption: this compound inhibits GSK-3, activating Wnt/β-catenin signaling.

Experimental Protocols

General Culture of Human Pluripotent Stem Cells

This protocol outlines the basic maintenance of hPSCs in a feeder-free system, which is a prerequisite for directed differentiation experiments.

-

Coating Culture Vessels:

-

Thaw a suitable extracellular matrix solution (e.g., Geltrex™ or Matrigel®) on ice.

-

Dilute the matrix 1:100 in cold DMEM/F-12 medium.

-

Add the diluted matrix solution to culture plates to cover the entire surface.

-

Incubate at 37°C for at least 1 hour. Aspirate just before use.

-

-

Thawing and Seeding hPSCs:

-

Rapidly thaw a cryovial of hPSCs in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed complete PSC medium (e.g., Essential 8™ Medium).

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh medium containing a cell survival supplement (e.g., RevitaCell™).

-

Plate the cells onto the coated culture vessel.

-

-

Daily Maintenance:

-

Change the culture medium daily.

-

Monitor the cultures for confluence and signs of spontaneous differentiation.

-

-

Passaging:

-

When colonies are large and touching, aspirate the medium and wash with DPBS.

-

Add a non-enzymatic cell dissociation reagent (e.g., 0.5 mM EDTA) and incubate for 3-5 minutes at room temperature.

-

Aspirate the dissociation reagent and add fresh medium.

-

Gently detach the colonies by pipetting and break them into small clumps.

-

Transfer the cell clumps to a newly coated plate at the desired split ratio (typically 1:6 to 1:12).

-

Directed Differentiation to Definitive Endoderm using this compound

This protocol describes a highly efficient method for generating definitive endoderm, a critical first step for differentiating into various endodermal lineages such as pancreas, liver, and lung.

-

Prepare hPSCs for Differentiation:

-

Culture hPSCs to 70-80% confluence as described in Protocol 4.1.

-

-

Initiate Differentiation (Day 0):

-

Aspirate the PSC medium and replace it with differentiation basal medium (e.g., RPMI 1640) supplemented with B-27™ Supplement (without insulin).

-

Add this compound to the desired final concentration (a typical starting point for GSK-3 inhibitors like CHIR99021 is 3 µM).

-

-

Continue Differentiation (Day 1-3):

-

On Day 1, perform a full media change with fresh basal medium containing this compound.

-

On Day 2, replace the medium with basal medium supplemented with B-27™ and other relevant factors for further lineage specification if desired.

-

-

Analysis of Differentiation:

-

On Day 3 or 4, harvest the cells for analysis.

-

Perform immunocytochemistry or flow cytometry for the definitive endoderm markers SOX17 and FOXA2. A successful differentiation should yield >80% SOX17+/FOXA2+ cells.

-

Caption: Workflow for directed differentiation of hPSCs to definitive endoderm.

Conclusion

This compound, as a GSK-3 inhibitor, provides a powerful and efficient means to modulate the Wnt/β-catenin pathway, a cornerstone of pluripotent stem cell fate decisions. By stabilizing β-catenin, this compound can be utilized to robustly direct the differentiation of PSCs, particularly towards mesodermal and endodermal lineages. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs for applications ranging from basic developmental biology research to the generation of clinically relevant cell types for therapeutic purposes. Further optimization of concentration and timing will be necessary for specific PSC lines and desired terminal cell fates.

References

- 1. On the role of Wnt/β-catenin signaling in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt signaling and the control of human stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of glycogen synthase kinase-3 alleviates Tcf3 repression of the pluripotency network and increases embryonic stem cell resistance to differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen synthase kinase-3 inhibition sensitizes human induced pluripotent stem cells to thiol-containing antioxidants induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Rapid and efficient differentiation of human pluripotent stem cells into intermediate mesoderm that forms tubules expressing kidney proximal tubular markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Small molecule GSK-3 inhibitors increase neurogenesis of human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalissues.org [journalissues.org]

Methodological & Application

Application Notes and Protocols for CBB1007 (CC1007) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007, also referred to as CC1007, is a novel small molecule compound that functions as an indirect inhibitor of class IIa histone deacetylases (HDACs). Its mechanism of action involves binding to the myocyte enhancer factor-2 (MEF2) transcription factor, thereby preventing the recruitment of class IIa HDACs, such as HDAC7, to their target gene promoters. This leads to the hyperacetylation of histones and the activation of gene expression programs that can induce cell cycle arrest, apoptosis, and cellular differentiation in various cancer cell lines. These application notes provide detailed protocols for investigating the effects of CC1007 in cell culture, with a focus on hematopoietic cancer cell lines.

Mechanism of Action

CC1007 disrupts the interaction between HDAC7 and MEF2C, a key transcription factor in B-cell development and malignancy.[1] This disruption leads to the transcriptional activation of MEF2C target genes, including Nur77 (NR4A1). Nur77 can then translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway.

Data Presentation

Table 1: Summary of CC1007 In Vitro Efficacy

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Treatment Duration | Reference |

| U266 | Multiple Myeloma | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [2] |

| MM1.S | Multiple Myeloma | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [2] |

| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [1] |

| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | Apoptosis Assay | Annexin V positive cells | 1.25 µM - 2.5 µM | 7 days | [1] |

| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | ChIP Assay | Inhibition of HDAC7/MEF2C binding | 1.25 µM | 7 days | [1] |

| MHH-CALL-2 | B-cell Precursor Acute Lymphoblastic Leukemia | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CC1007 on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., U266, MM1.S, Nalm-6, MHH-CALL-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

CC1007 stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of CC1007 in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 10 µM.

-

Add 100 µL of the CC1007 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours.

-

At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by CC1007 using flow cytometry.

Materials:

-

Target cancer cell lines

-

Complete culture medium

-

CC1007 stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete culture medium.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of CC1007 (e.g., 1 µM, 2.5 µM, 5 µM) for 24 to 48 hours. Include a vehicle control.

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Experimental Workflow for Apoptosis Assay

References

Application Notes and Protocols for CBB1007 in Histone Demethylase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 is a cell-permeable, reversible, and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by specifically catalyzing the demethylation of mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1 and H3K4me2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in global H3K4 methylation, thereby influencing gene expression patterns. This property makes this compound a valuable tool for studying the biological roles of LSD1 and for investigating its potential as a therapeutic target in various diseases, including cancer.

This document provides detailed protocols for utilizing this compound in both biochemical and cellular histone demethylase assays to characterize its inhibitory activity and cellular effects.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant LSD1 inhibitors is summarized in the table below. This data provides a comparative reference for researchers evaluating LSD1-targeting compounds.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Human LSD1 | Biochemical | 5.27 µM | [1][2] |

| This compound | LSD1-mediated H3K4me2 demethylation | Biochemical | ≤ 5 µM | |

| This compound | LSD1-mediated H3K4me demethylation | Biochemical | ≤ 5 µM | |

| This compound | F9 cell growth | Cellular | > 100 µM | [2] |

| Tranylcypromine (TCP) | LSD1 | HTRF | 5.6 µM | [3] |

| SP-2509 | LSD1 | HTRF | 2.5 µM | [3] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of LSD1 inhibition by this compound and the general workflows for the described biochemical and cellular assays.

Figure 1: Mechanism of LSD1 Inhibition by this compound.

Figure 2: General Experimental Workflows.

Experimental Protocols

Biochemical Assay: LSD1 Inhibition using AlphaLISA

This protocol is adapted from a general AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for LSD1 and is suitable for determining the IC50 value of this compound.[4] The assay measures the demethylation of a biotinylated histone H3 peptide.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated histone H3 (1-21) K4me1 or K4me2 peptide substrate

-

This compound

-

AlphaLISA anti-unmodified H3K4 antibody Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well white microplates

-

Alpha-enabled microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in AlphaLISA Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and biotinylated histone H3 peptide substrate in AlphaLISA Assay Buffer to the desired working concentrations. Optimal concentrations should be determined empirically but can start in the range of 1-5 nM for the enzyme and 50-100 nM for the substrate.[4]

-

Reaction Setup:

-

Add 5 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 5 µL of the diluted LSD1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the demethylase reaction by adding 5 µL of the diluted biotinylated histone H3 peptide substrate.

-

-

Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Detection:

-

Add 5 µL of a suspension of AlphaLISA Acceptor beads to each well to stop the reaction.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an Alpha-enabled microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Analysis of Histone H3K4me2 Levels by Western Blot

This protocol describes how to assess the effect of this compound on the levels of H3K4me2 in cultured cells by Western blotting.

Materials:

-

Cell line of interest (e.g., human embryonic stem cells, F9 teratocarcinoma cells)

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24-72 hours).[2] Include a vehicle control (DMSO).

-

-

Histone Extraction:

-

Harvest the cells by scraping or trypsinization.

-

Wash the cells with ice-cold PBS.

-

Perform histone extraction using a commercial kit or a standard acid extraction protocol.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K4me2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal loading, the same membrane can be stripped and re-probed with an antibody against total Histone H3.

-

Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total Histone H3 signal.

-

Expected Results

In the biochemical assay, this compound is expected to inhibit LSD1 activity in a dose-dependent manner, allowing for the calculation of an IC50 value. In the cellular assay, treatment with this compound should lead to a dose-dependent increase in the global levels of H3K4me2, confirming its on-target activity within a cellular context.[5]

Troubleshooting

-

High background in biochemical assay: Optimize enzyme and substrate concentrations. Ensure that the final DMSO concentration is low.

-

No change in H3K4me2 levels in cellular assay: Verify the activity of this compound. Increase the treatment duration or concentration. Ensure efficient histone extraction.

-

Uneven loading in Western blot: Accurately quantify protein concentrations and ensure equal loading. Use a reliable loading control like total Histone H3.

Conclusion

This compound serves as a specific and reversible inhibitor of LSD1, making it a valuable chemical probe for studying the role of this important histone demethylase in various biological processes. The protocols provided herein offer robust methods for characterizing the biochemical and cellular activity of this compound and can be adapted for screening and profiling other potential LSD1 inhibitors.

References

- 1. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for CBB1007 in Cancer Research Models

A comprehensive search of available scientific literature and clinical trial databases did not yield any information on a compound designated "CBB1007" in the context of cancer research.

The search results primarily contained information regarding a different investigational drug, "BC 007," which is being evaluated for the treatment of Long COVID syndrome by neutralizing functional autoantibodies targeting G-protein coupled receptors. There is no indication from the provided results that BC 007 has been investigated for applications in oncology.

Therefore, it is not possible to provide detailed application notes, protocols, quantitative data summaries, or signaling pathway diagrams for "this compound" in cancer research models at this time. Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult proprietary research, internal documentation, or future publications that may become available.

Application Notes and Protocols: Evaluating the Effect of a Novel Small Molecule (CBB1007) on F9 Teratocarcinoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

F9 cells are a well-established murine embryonal carcinoma cell line that serves as a valuable in vitro model for studying embryonic development and cellular differentiation.[1] These pluripotent stem cells can be induced to differentiate into parietal endoderm upon treatment with retinoic acid (RA) and dibutyryl cyclic AMP (cAMP).[2] This characteristic makes them an excellent system for screening and characterizing novel small molecules that may influence differentiation pathways. This document provides a detailed protocol for determining the optimal concentration of a hypothetical small molecule, CBB1007, and assessing its impact on F9 cell viability and differentiation.

Data Presentation

Table 1: Recommended this compound Concentration Range for Initial Screening

| Parameter | Recommended Value |

| Initial Stock Solution | 10 mM in DMSO |

| Working Concentration Range | 0.1 µM - 100 µM |

| Final DMSO Concentration | < 0.1% (v/v) |

Table 2: Example Data from a Dose-Response Viability Assay (Hypothetical)

| This compound Conc. (µM) | Cell Viability (%) | Observations |

| 0 (Vehicle Control) | 100 | Healthy, undifferentiated morphology |

| 0.1 | 98.5 | No significant change in viability or morphology |

| 1 | 95.2 | No significant change in viability or morphology |

| 10 | 88.7 | Slight decrease in viability, some morphological changes |

| 50 | 65.4 | Significant decrease in viability, signs of cytotoxicity |

| 100 | 20.1 | High cytotoxicity |

Experimental Protocols

Protocol 1: F9 Cell Culture and Maintenance

-

Cell Line: F9 (ATCC® CRL-1720™).

-

Media: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Incubate with a 0.25% Trypsin-EDTA solution for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at a seeding density of 2-5 x 10^4 cells/cm².

-

Protocol 2: Determining the Optimal Concentration of this compound using a Viability Assay

-

Cell Seeding: Seed F9 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a dilution series in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

Add 10 µL of a resazurin-based viability reagent (e.g., PrestoBlue™) to each well.

-

Incubate for 1-2 hours at 37°C.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Protocol 3: Induction and Assessment of F9 Cell Differentiation

-

Cell Seeding: Seed F9 cells on gelatin-coated plates at a density of 1 x 10^5 cells/well in a 6-well plate.

-

Treatment for Differentiation: After 24 hours, replace the medium with a differentiation medium containing:

-

Control: Complete growth medium.

-

Positive Control: Complete growth medium with 1 µM Retinoic Acid (RA) and 1 mM dibutyryl-cAMP (dbcAMP).

-

Experimental: Complete growth medium with the determined non-toxic concentration of this compound (e.g., 1-10 µM based on viability data).

-

Combination: Complete growth medium with RA, dbcAMP, and this compound.

-

-

Incubation: Culture the cells for 4-6 days, changing the medium every 2 days.

-

Morphological Assessment: Observe the cells daily under a phase-contrast microscope for morphological changes indicative of differentiation, such as flattening and spreading of cells.

-

Immunofluorescence Staining for Differentiation Markers:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against a parietal endoderm marker, such as Laminin or Type IV Collagen, overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Mandatory Visualization

Caption: Workflow for Determining the Optimal Concentration of this compound.

Caption: Hypothetical Signaling Pathway for this compound-induced F9 Cell Differentiation.

References

Application Notes and Protocols: CBB1007 Treatment of Human Embryonic Stem Cells (hESCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for maintaining the pluripotent state of human embryonic stem cells (hESCs). By inhibiting LSD1, this compound modulates the epigenetic landscape of hESCs, leading to the decommissioning of pluripotency-associated enhancers and the induction of differentiation. These characteristics make this compound a valuable tool for directed differentiation protocols and for studying the molecular mechanisms underpinning cell fate decisions.

This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of hESCs, with a focus on inducing differentiation.

Data Presentation

The following tables summarize the quantitative effects of this compound and other LSD1 inhibitors on pluripotent stem cells.

Table 1: Inhibitory Activity of this compound

| Target | Cell Line/Organism | IC50 | Reference |

| Human LSD1 | - | 5.27 µM | [1][2][3] |

| F9 Teratocarcinoma Cell Growth | F9 cells | > 100 µM (minimal effect on non-pluripotent cells) | [2][4] |

Table 2: Effect of this compound on Gene Expression in F9 Teratocarcinoma Cells (24-hour treatment)

| This compound Concentration (µM) | CHRM4 mRNA (Fold Change) | SCN3A mRNA (Fold Change) |

| 0.5 - 20 | Activation of expression | Activation of expression |

Note: Specific fold changes were not available in the provided search results, but activation was noted.[2][3]

Table 3: Effect of this compound on Adipogenic Differentiation of hESCs (14-day treatment)

| This compound Concentration (µM) | Effect on Lipid Droplet Formation | PPARγ-2 mRNA (Upregulation) | C/EBPα mRNA (Upregulation) |

| 5 - 20 | Increased | Yes | Yes |

Note: Specific fold-change values for mRNA upregulation were not detailed in the provided search results.[3]

Table 4: General Effects of LSD1 Inhibition on Pluripotency and Differentiation Markers

| Condition | Effect on Pluripotency Genes (Oct4, Sox2) | Effect on Differentiation Genes (FOXA2, BMP2) |

| LSD1 Inactivation | Downregulation | Induction |

Signaling Pathway

This compound treatment initiates a cascade of events centered around the inhibition of LSD1, a key epigenetic regulator. The proposed signaling pathway is as follows:

-

This compound Enters the Cell: As a cell-permeable small molecule, this compound readily crosses the cell membrane.

-

LSD1 Inhibition: this compound binds to and inhibits the enzymatic activity of LSD1.

-

Increased Histone Methylation: LSD1 normally removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2). Inhibition of LSD1 leads to an accumulation of these methylation marks at the enhancers of pluripotency-associated genes.

-

Enhancer Decommissioning: The altered histone methylation state, often in concert with the NuRD (Nucleosome Remodeling and Deacetylase) complex, leads to the "decommissioning" or inactivation of enhancers that drive the expression of core pluripotency transcription factors like Oct4 and Sox2.[5][6][7]

-

Altered Gene Expression: The decommissioning of pluripotency enhancers results in the downregulation of the self-renewal genetic program. Concurrently, the altered epigenetic landscape facilitates the expression of genes associated with specific differentiation lineages.

-

Induction of Differentiation: The net effect is a shift from a state of pluripotency towards a differentiated phenotype.

Experimental Protocols

Protocol 1: General Maintenance of Undifferentiated hESCs

This protocol outlines the basic steps for maintaining hESCs in a pluripotent state prior to this compound treatment.

Materials:

-

hESC line

-

Matrigel-coated culture plates

-

mTeSR™1 medium

-

Dispase or other suitable passaging reagent

-

Sterile PBS

Procedure:

-

Culture hESCs on Matrigel-coated plates in mTeSR™1 medium.

-

Maintain cultures at 37°C in a 5% CO2 incubator.

-

Change the medium daily.

-

Passage the cells every 4-6 days, or when colonies become large and start to merge. Use a gentle passaging method, such as dispase treatment, to maintain cell clumps.

Protocol 2: this compound-Induced Adipogenic Differentiation of hESCs

This protocol describes a method for directing the differentiation of hESCs towards an adipogenic lineage using this compound.

Materials:

-

Undifferentiated hESCs (from Protocol 1)

-

This compound (stock solution in DMSO)

-

Adipogenic differentiation medium (e.g., DMEM supplemented with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin, and 100 µM indomethacin)

-

Matrigel-coated plates

Procedure:

-

Plate hESC clumps onto Matrigel-coated plates in mTeSR™1 medium and allow them to attach and grow for 24 hours.

-

To initiate differentiation, replace the mTeSR™1 medium with adipogenic differentiation medium.

-